Zinc BiCarbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

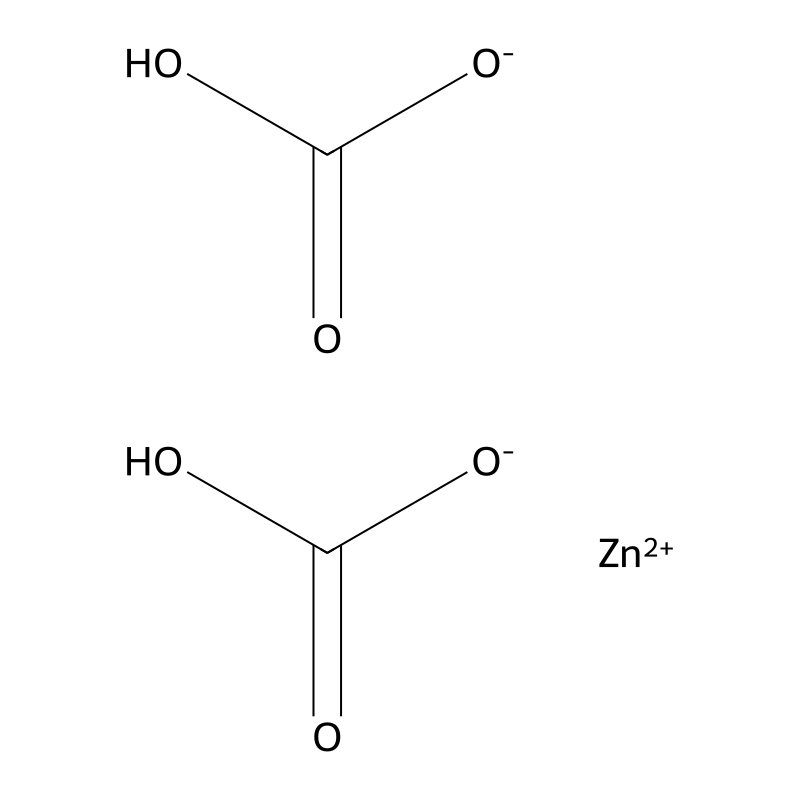

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Synthesis:

- Zinc bicarbonate serves as a precursor for synthesizing other zinc compounds. Its readily available zinc ions and bicarbonate groups allow for controlled reactions to create desired zinc-based materials. This is particularly useful in research exploring novel catalysts, pigments, and functional materials.

Catalyst in Organic Reactions:

- Zn(HCO₃)₂ exhibits catalytic activity in specific organic reactions. Its ability to act as a Lewis acid facilitates transformations involving carbon-carbon bond formations and rearrangements. This opens avenues for research in organic synthesis and development of new pharmaceuticals or functional molecules. Source: A study published in the Journal of the American Chemical Society, titled "Zinc Bicarbonate as a Lewis Acid Catalyst for the Stereoselective Friedel–Crafts Alkylation of Indoles with Nitroalkenes":

Source of Zinc in Cell Culture Media:

- Due to its solubility and biocompatibility, Zn(HCO₃)₂ is utilized as a zinc source in cell culture media. This is crucial for maintaining cellular functions and viability in various biological research experiments. The controlled release of zinc ions from bicarbonate allows for studying the role of zinc in specific cellular processes.

Potential Applications in Other Fields:

- Research is ongoing to explore the potential of zinc bicarbonate in other fields, such as:

- Environmental remediation: Its ability to bind to certain pollutants might be beneficial in removing them from contaminated water or soil.

- Medicine: Investigations are underway to understand its potential as a therapeutic agent or drug delivery system.

- Food industry: Its properties might be useful as a food preservative or nutritional supplement.

Zinc bicarbonate, with the molecular formula , is an inorganic compound commonly known as zinc hydrogen carbonate. It is characterized by its white crystalline appearance and is typically derived from the reaction of zinc salts with bicarbonate ions. Zinc bicarbonate is soluble in water and exhibits a mild alkaline nature. This compound is often explored for its potential applications in various fields, including biochemistry and materials science.

- Decomposition Reaction: When heated, zinc bicarbonate decomposes to form zinc oxide, carbon dioxide, and water:

- Reaction with Acids: Zinc bicarbonate reacts with acids to produce zinc salts and carbon dioxide:

- Formation of Zinc Carbonate: When zinc bicarbonate is mixed with a source of carbonate ions, it can form zinc carbonate:

Zinc bicarbonate plays a crucial role in biological systems due to its function as a source of zinc ions, which are essential for numerous enzymatic reactions. Zinc ions are vital for the activity of various metalloenzymes, including those involved in antioxidant defense mechanisms. Research has shown that zinc bicarbonate can enhance cellular functions and may have protective effects against oxidative stress by stabilizing protein structures and facilitating enzymatic reactions .

Zinc bicarbonate can be synthesized through several methods:

- Direct Reaction: By bubbling carbon dioxide through a solution of zinc hydroxide or zinc oxide suspended in water, zinc bicarbonate can be formed:

- Neutralization Reaction: Mixing solutions of sodium bicarbonate with zinc salts (e.g., zinc sulfate) results in the formation of zinc bicarbonate:

Zinc bicarbonate has diverse applications across various fields:

- Biological Research: Used as a source of zinc in cell culture media to study cellular processes.

- Catalysis: Acts as a Lewis acid catalyst in organic reactions, facilitating carbon-carbon bond formations .

- Environmental Remediation: Investigated for its potential to bind pollutants in contaminated water or soil.

- Food Industry: Explored as a food preservative or nutritional supplement due to its biocompatibility.

Research into the interactions of zinc bicarbonate with other compounds has revealed its ability to stabilize certain reactions and enhance the solubility of zinc ions in biological systems. Studies indicate that it can interact with various stabilizing anions, allowing for higher concentrations of dissolved species without precipitating out as insoluble salts . This property is particularly useful in applications requiring controlled release of zinc ions.

Zinc bicarbonate shares similarities with several other compounds, each having unique properties and applications:

| Compound | Molecular Formula | Solubility | Unique Properties |

|---|---|---|---|

| Zinc Carbonate | ZnCO₃ | Insoluble in water | Commonly found as smithsonite; used in ointments |

| Sodium Bicarbonate | NaHCO₃ | Soluble in water | Widely used as an antacid |

| Calcium Bicarbonate | Ca(HCO₃)₂ | Soluble in water | Important for biological calcium processes |

| Magnesium Bicarbonate | Mg(HCO₃)₂ | Soluble in water | Used in dietary supplements |

Zinc bicarbonate's uniqueness lies in its dual functionality as both a source of zinc ions and a mild alkaline agent, making it valuable in both biological and industrial applications .